Product packaging for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe(Cat. No.:CAS No. 102029-89-0)

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Cat. No.: B564421
CAS No.: 102029-89-0
M. Wt: 1062.24
InChI Key: VIPLPZKDKSDVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is a synthetic peptide analog of the endogenous octapeptide hormone Angiotensin II (ANG II), where the N-terminal aspartic acid is replaced by sarcosine (Sar) . This modification enhances metabolic stability, making it a valuable tool for investigating the Renin-Angiotensin System (RAS) . The RAS is a critical hormonal system central to regulating blood pressure, fluid balance, and cardiovascular homeostasis . Research indicates this compound acts as an angiotensin II receptor antagonist, effectively blocking the hypertensive effects of endogenous ANG II . Its mechanism is associated with the disruption of a key intramolecular Charge Relay System (CRS) involving the aromatic residues Tyr, His, and Phe, which is essential for receptor activation and the hormone's vasopressor activity . This peptide is extensively used in cardiovascular research, receptor binding assays, and studies aimed at unraveling the complex pathways of the RAS, including the development of non-peptide mimetics and antihypertensive drugs . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H75N13O12 B564421 Sar-Arg-Val-Tyr-Ile-His-Pro-Phe CAS No. 102029-89-0

Properties

IUPAC Name

acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N13O10.C2H4O2/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51;1-2(3)4/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPLPZKDKSDVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H75N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657523
Record name N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1062.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-89-0
Record name N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Receptor Pharmacology and Molecular Interactions of Sar Arg Val Tyr Ile His Pro Phe

Angiotensin Receptor Subtypes (AT1, AT2, AT3, AT4) in Academic Research

The renin-angiotensin system's physiological effects are mediated by a family of G protein-coupled receptors (GPCRs). To date, four major subtypes of angiotensin receptors have been identified and are the focus of extensive academic research: AT1, AT2, AT3, and AT4. scribd.com

The AT1 receptor is the most thoroughly characterized and is responsible for the majority of the well-known physiological actions of Angiotensin II. scribd.com These include vasoconstriction, aldosterone (B195564) release, sodium and water retention, and sympathetic nervous system activation. scribd.comnih.gov The AT1 receptor signals through Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. biorxiv.org Nonpeptide, AT1-selective antagonists like losartan (B1675146) have been instrumental in elucidating these pathways. frontiersin.org In rodents, the AT1 receptor has been found to exist as two isoforms, AT1A and AT1B, though such a distinction has not been identified in humans. frontiersin.org

The AT2 receptor is also a GPCR, but its physiological role has been more enigmatic. It is highly expressed in fetal tissues and its expression decreases after birth, though it can be re-expressed in adult tissues under pathological conditions like tissue injury. nih.govnih.gov The natural ligands Angiotensin II and Angiotensin III bind to both AT1 and AT2 receptors without discrimination. guidetopharmacology.org The AT2 receptor often appears to counteract the actions of the AT1 receptor, promoting vasodilation and having anti-proliferative effects. nih.gov Its signaling is complex and can involve Gαi/o proteins, as well as G protein-independent pathways. guidetopharmacology.org

The AT3 receptor was identified in differentiated neuroblastoma cells and is distinguished by its lack of affinity for the selective antagonists of AT1 and AT2 receptors. mdpi.com Its functional significance and signaling pathways are the least understood among the angiotensin receptor subtypes.

The AT4 receptor is unique in that its primary ligand is Angiotensin IV (AngIV), a metabolite of Angiotensin II. biorxiv.orgaustinpublishinggroup.com Unlike the other subtypes, the AT4 receptor is an insulin-regulated aminopeptidase (B13392206) (IRAP). biorxiv.org It is implicated in a variety of physiological processes including cognitive function, memory, and local blood flow regulation. biorxiv.orgaustinpublishinggroup.com

Binding Affinity and Selectivity of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe for Angiotensin Receptors

This compound, also known as [Sar¹]Angiotensin II, is a potent and selective agonist for the AT1 receptor. The substitution of the N-terminal aspartic acid with sarcosine (B1681465) significantly enhances its biological activity, classifying it as a "superagonist". scribd.commdpi.com

Quantitative Receptor Binding Studies

Quantitative binding studies have demonstrated the high affinity of this compound for angiotensin receptors, particularly the AT1 subtype. In studies using brain membrane-rich particles from cynomolgus monkeys, [Sar¹]-Angiotensin II exhibited a dissociation constant (Kd) of 2.7 nM.

The following interactive table presents the relative binding affinities of various Angiotensin II analogs to AT1 and AT2 receptors, illustrating the impact of specific amino acid substitutions on receptor binding. While direct Ki values for this compound are not uniformly presented across all receptor subtypes in a single study, the available data underscores its potent interaction with the AT1 receptor.

Data sourced from a study on the structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2. frontiersin.org

Competitive Antagonism and Agonistic Profiles

This compound is characterized as a superagonist at the AT1 receptor. scribd.commdpi.com This implies that it not only binds to the receptor with high affinity but also elicits a maximal or even supra-maximal response compared to the endogenous ligand, Angiotensin II. Its powerful agonistic activity makes it a valuable tool in research to study the full spectrum of AT1 receptor-mediated signaling. In competitive binding assays, it effectively displaces radiolabeled angiotensin II analogs, demonstrating its strong interaction with the receptor's binding pocket.

The classification of related Angiotensin II analogs is presented in the table below, highlighting the spectrum of activities from superagonism to antagonism.

Classification based on studies of angiotensin receptor blocking drugs. scribd.com

Molecular Mechanisms of Receptor Activation by Superagonist Angiotensin II Analogues

The enhanced agonistic activity of superagonists like this compound is rooted in specific molecular interactions that lead to a more profound and sustained activation of the receptor compared to the native ligand.

Exploration of the Charge Relay System in Angiotensin II Agonism

A key hypothesis in the activation of the AT1 receptor by Angiotensin II and its analogs is the "charge relay system". nih.govresearchgate.net This system is thought to involve a concerted interaction between the side chains of Tyrosine (Tyr⁴), Histidine (His⁶), and the C-terminal Phenylalanine (Phe⁸) carboxylate group. nih.govnih.gov This interaction facilitates the transfer of a proton from the hydroxyl group of Tyr⁴ to the carboxylate of Phe⁸, mediated by the imidazole (B134444) ring of His⁶. researchgate.net The result is the formation of a tyrosinate anion, which is believed to be a critical step in triggering the conformational changes in the receptor that lead to its activation. researchgate.netnih.gov

The substitution of the N-terminal Aspartic acid with Sarcosine in this compound is thought to stabilize a bioactive conformation that enhances the efficiency of this charge relay system. nih.gov NMR studies on [Sar¹]Ang II in receptor-simulating environments have shown the proximity of the three aromatic rings (Tyr⁴, His⁶, Phe⁸) and the N-terminus, supporting the model of a compact, charge-transfer conformation that underlies its superagonist activity. nih.gov

Conformational Changes Induced by Ligand Binding at Angiotensin Receptors

The binding of an agonist to a GPCR like the AT1 receptor is not a simple lock-and-key mechanism but rather induces a series of dynamic conformational changes throughout the receptor structure. These changes are essential for the coupling of the receptor to intracellular signaling partners like G proteins.

Upon binding of an agonist, the seven transmembrane helices of the AT1 receptor undergo rearrangement. Studies have shown that activating ligands induce movements of the transmembrane helices, which is crucial for the activation of signaling pathways. nih.gov For instance, the binding of an agonist can lead to an outward displacement of the intracellular end of transmembrane helix VI and an inward movement of helix VII, opening up a cleft for G protein binding. uoa.gr

Biosensor technologies, such as bioluminescence resonance energy transfer (BRET), have been employed to monitor these ligand-induced conformational changes in real-time in living cells. nih.govnih.gov These studies have revealed that different ligands, including full agonists, partial agonists, and biased agonists, can stabilize distinct conformational states of the receptor. This concept of "biased agonism" suggests that a ligand can preferentially activate one signaling pathway over another by inducing a specific receptor conformation. The superagonist nature of this compound likely stems from its ability to induce and stabilize a highly active conformation of the AT1 receptor, leading to robust G protein coupling and signaling.

Structure Activity Relationship Sar Studies of Sar Arg Val Tyr Ile His Pro Phe and Analogues

Influence of N-terminal Modifications on Receptor Interaction and Agonism

Modifications at the N-terminus of Angiotensin II analogues have profound effects on their pharmacological properties. The N-terminal region, particularly the first and second amino acid residues, plays a crucial role in receptor interaction and the modulation of agonist versus antagonist activity.

Role of Sarcosine (B1681465) at Position 1 in Superagonist Activity

The substitution of the native aspartic acid at position 1 of Angiotensin II with sarcosine (N-methylglycine) is a well-established strategy for enhancing the potency of various Ang II analogues, including agonists, competitive antagonists, and inverse agonists. mdpi.com This substitution to create [Sar¹]Ang II results in a "superagonist" with increased bioactivity. eie.gr The introduction of the secondary amino acid sarcosine induces a bend at the N-terminus. eie.gr This conformational change is thought to realign the functional groups, particularly the arginine at position 2, to more effectively chaperone the charge relay system (CRS) at the C-terminal portion of the peptide. eie.grnih.gov This enhanced chaperoning facilitates the transfer of a negative charge from the C-terminus to the tyrosine hydroxyl group, forming a tyrosinate anion which is crucial for receptor activation. eie.grnih.gov The presence of sarcosine at position 1 appears to have an intimate relationship with the penultimate proline residue at position 7 in defining the biologically active conformation. nih.gov

Significance of Central Residues in Angiotensin II Analogues

The central core of the Angiotensin II peptide, encompassing residues from valine at position 3 to histidine at position 6, is critical for maintaining the structural integrity and specific interactions required for receptor recognition and activation.

Importance of Histidine at Position 6 in Receptor Recognition

The histidine (His⁶) residue at position 6 is a key player in both receptor binding and stimulation. nih.gov Its imidazole (B134444) side chain is essential for bioactivity and is believed to be involved in a charge relay system with tyrosine and the C-terminal carboxylate, which is crucial for the agonistic activity of Angiotensin II. mdpi.commdpi.comnih.gov The imidazole ring can act as a scaffold, and its interaction with the receptor is a critical determinant of the peptide's function. mdpi.com While substitution of histidine can drastically reduce affinity for the AT1 receptor, its replacement with other aromatic residues has been explored to generate analogues with high selectivity for the AT2 receptor. vub.beacs.orgmdpi.com For instance, replacing histidine with tyrosine has been shown to produce a potent and selective AT2 receptor ligand. vub.be This indicates that while the aromatic character at position 6 is important for receptor interaction in general, the specific nature of the aromatic side chain can modulate selectivity between receptor subtypes. acs.org

Crucial Role of C-terminal Residues for Agonistic Profile

The C-terminal end of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe, particularly the phenylalanine residue at position 8, is a critical determinant of the peptide's agonistic or antagonistic nature.

Phenylalanine at Position 8 and its Contribution to Superagonism

The aromatic side chain of phenylalanine (Phe⁸) at the C-terminus is indispensable for the agonistic (contractile) activity of Angiotensin II and its analogues. mdpi.commdpi.comnih.gov It is believed that the Phe⁸ aromatic ring has a critical role in the contractile mechanism. mdpi.com The superagonistic activity of [Sar¹]Ang II is, in part, attributed to the essential π interactions between the tyrosine and phenylalanine rings. mdpi.com Substitution of the aromatic phenylalanine with an aliphatic residue, such as isoleucine, results in a potent antagonist, as seen in the case of sarilesin ([Sar¹, Ile⁸] ANG II). mdpi.com This dramatic switch from agonist to antagonist upon modification at position 8 underscores the critical contribution of the phenylalanine side chain to the activation of the receptor. The C-terminal carboxylate group of phenylalanine is also vital, participating in the charge relay system that generates the tyrosinate anion necessary for receptor activation. nih.govmdpi.com

Impact of the C-terminal Carboxylate Group on Activity

The C-terminal carboxylate group of this compound and related AII analogues is of paramount importance for their biological activity. mdpi.com Research has consistently demonstrated that this negatively charged group is crucial for the peptide's ability to bind to its receptor and elicit a functional response. mdpi.compnas.org

Studies involving the modification of this terminal group have provided clear insights into its role. For instance, the preparation of analogues where the C-terminal carboxylate is replaced with an alcohol (Phe-ol), a methyl ketone (Pmk), or a methyl ester (Phe-OMe) has been undertaken to probe the necessity of an ionic versus a hydrogen bonding interaction. nih.gov The findings from these studies indicate that an ionic interaction mediated by the carboxylate group is essential for the binding of angiotensin analogues to their receptor. nih.gov Analogues lacking this ionic character, such as those with alcohol or ketone substitutions, exhibit negligible agonistic or antagonistic effects. nih.gov While an ester analogue did show some activity, it is thought that this may be due to its in-situ conversion back to the active carboxylate form. nih.gov

Furthermore, the correct orientation of the C-terminal carboxyl group, influenced by the nature of the amino acid at position 8, is deemed necessary for the agonistic activation of the angiotensin receptor complex. pnas.orgpnas.org This underscores that both the presence and the spatial arrangement of the C-terminal carboxylate are critical determinants of the agonist activity of this compound and its congeners.

Analysis of Amino Acid Substitutions and Their Pharmacological Consequences

The systematic substitution of amino acids within the this compound sequence has been a powerful tool for dissecting the contribution of each residue to the peptide's pharmacological profile. These substitutions can dramatically alter the compound's activity, converting it from a potent agonist to an antagonist or even an inverse agonist.

The pharmacological nature of AII analogues is heavily influenced by the identity of the amino acid at the C-terminal position (position 8). The parent peptide, Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), is a potent agonist. mdpi.com The substitution of Aspartic acid at position 1 with Sarcosine (Sar) results in this compound, which is classified as a superagonist , indicating enhanced bioactivity. mdpi.comvu.edu.au

The transition from agonist to antagonist or inverse agonist is often achieved by modifying the C-terminal Phenylalanine (Phe). For example, replacement of the aromatic Phe residue with an aliphatic amino acid like Isoleucine (Ile) transforms the peptide into an inverse agonist . vu.edu.aunih.gov This particular analogue, [Sar¹, Ile⁸]ANG II, is also known as Sarilesin. mdpi.comnih.gov Inverse agonists are thought to induce a state of receptor desensitization. vu.edu.au

An example of an antagonist is Sarmesin, or [Sar¹, Tyr(Me)⁴]ANG II, which is a surmountable antagonist. nih.gov Antagonism can also be achieved by replacing the C-terminal Phe with other aliphatic residues. pnas.org The conversion to an antagonist is attributed to the incorrect orientation of the C-terminal carboxyl group when the aromatic ring of Phe is replaced by a non-aromatic group. pnas.orgpnas.org

The following table summarizes the pharmacological classification of this compound and some of its key analogues:

Compound NameSequencePharmacological Class
This compoundThis compoundSuperagonist
SarilesinSar-Arg-Val-Tyr-Ile-His-Pro-IleInverse Agonist
SarmesinSar-Arg-Val-Tyr(Me)-Ile-His-Pro-PheAntagonist
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheAgonist

Conformational Analysis and Bioactive Conformation Hypothesis

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure, or conformation. Conformational analysis studies, employing techniques such as Nuclear Magnetic Resonance (NMR) and theoretical calculations, have been crucial in developing a hypothesis for the peptide's bioactive conformation—the specific shape it adopts when binding to its receptor. mdpi.comnih.gov

A key feature of the proposed bioactive conformation is a turn or bend in the peptide backbone. mdpi.com The introduction of Sarcosine at position 1 is thought to induce a bend at the N-terminus, which favorably realigns the functional groups for enhanced receptor interaction. mdpi.com This contrasts with the natural peptide Angiotensin A (Ala-Arg-Val-Tyr-Ile-His-Pro-Phe), which has reduced bioactivity due to a less optimal N-terminal conformation. mdpi.com

Furthermore, studies suggest a "charge relay system" and a ring cluster conformation involving the aromatic residues Tyr⁴, His⁶, and Phe⁸, along with the C-terminal carboxylate. mdpi.com This cluster is considered important for both binding and activation of the receptor. mdpi.com The spatial proximity of these aromatic rings has been inferred from NMR studies. mdpi.com

Cyclic analogues, where the peptide's conformational freedom is restricted by introducing covalent bridges (e.g., disulfide or lactam bridges), have been synthesized to probe the bioactive conformation. nih.govunifesp.br For example, cyclic analogues with a disulfide bridge between amino acids at positions 3 and 5 have shown significant activity, suggesting that a turn in this region may be part of the bioactive structure. nih.gov However, other studies with gamma-turn mimetics in the 3-5 region resulted in analogues with low potency, indicating that the peptide may not adopt such a turn when interacting with the receptor. nih.gov It is proposed that Angiotensin II may adopt a more extended conformation when binding to the AT2 receptor compared to the AT1 receptor. diva-portal.org

The steric and aromatic properties of the Phenylalanine at position 8 are critical for maintaining a fully active conformation at the C-terminus. pnas.orgpnas.org Subtle changes in the side chain at this position can lead to significant conformational variations that impact biological properties. pnas.orgpnas.org

Peptidomimetic Design and Rational Drug Discovery Based on Sar Arg Val Tyr Ile His Pro Phe

Design Principles for Angiotensin II Peptidomimetics

The design of peptidomimetics based on Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is rooted in structure-activity relationship (SAR) studies that identify the key amino acid residues essential for receptor binding and activation. nih.gov The primary goal is to create molecules that mimic the essential pharmacophoric elements of the parent peptide while improving properties like stability, selectivity, and oral bioavailability. diva-portal.org

Key design principles include:

N-Terminal Modification: The substitution of Aspartic Acid (Asp¹) with Sarcosine (B1681465) (Sar¹) is a critical modification. Sarcosine's N-methyl group protects the peptide bond from cleavage by aminopeptidases, significantly increasing the analog's half-life and potency. This modification has been shown to be compatible with both agonistic and antagonistic activities, depending on other residues in the sequence. nih.gov

Pharmacophore Identification: SAR studies have pinpointed several residues as crucial for Ang II activity. The side chains of Tyrosine (Tyr⁴), Histidine (His⁶), and Phenylalanine (Phe⁸) are considered key elements for binding to the AT1 receptor. acs.orgmdpi.com The C-terminal carboxylate and the aromatic ring of Phe⁸ are particularly vital for receptor activation. mdpi.com

Backbone Scaffolding: Peptidomimetic design often involves replacing the flexible peptide backbone with more rigid, non-peptidic scaffolds. diva-portal.org This strategy aims to lock the molecule into its "bioactive conformation"—the specific three-dimensional shape it adopts when binding to its receptor—thereby enhancing affinity and reducing off-target effects. mdpi.com

Side Chain Mimicry: The functional groups of the essential amino acid side chains are mimicked using non-peptidic moieties. For instance, an imidazole (B134444) ring can serve as a scaffold corresponding to the His⁶ side chain, while a phenyl group can mimic the Phe⁸ side chain. mdpi.com

A study investigating a series of Ang II analogs with substitutions at position 5 demonstrated that variations in this position, while maintaining Sar¹ and a modified position 8, could modulate signaling pathways, specifically influencing β-arrestin-dependent aldosterone (B195564) production. nih.gov This highlights the principle that even positions not considered primary for binding can be crucial for fine-tuning the functional response of the resulting peptidomimetic.

Table 1: Key Residues in Angiotensin II and Their Role in Activity

Residue Position Amino Acid Role in Receptor Interaction Design Implication
1 Sarcosine (Sar) Enhances stability against aminopeptidases. nih.gov Common substitution to increase peptide half-life.
4 Tyrosine (Tyr) Crucial for receptor activation and binding. acs.orgmdpi.com The hydroxyl group is a key interaction point.
6 Histidine (His) Important for binding and receptor activation. acs.orgmdpi.com The imidazole ring is often mimicked in non-peptide designs.

Development of Non-peptide Receptor Ligands and Their Relation to Angiotensin II Analogues

The knowledge gained from peptide analogs like this compound was instrumental in the development of non-peptide receptor ligands, most notably the class of drugs known as angiotensin receptor blockers (ARBs) or "sartans". mdpi.commdpi.com This transition represents a landmark achievement in rational drug design, moving from a complex peptide to a small, orally active molecule. mdpi.com

The development of Losartan (B1675146), the first-in-class ARB, serves as a prime example. mdpi.com Researchers systematically replaced the peptide components with non-peptidic structures that mimicked the spatial arrangement and chemical properties of the key amino acid side chains of Angiotensin II. mdpi.com

The key steps in this evolution were:

Peptide as a Template: The bioactive conformation of Ang II, elucidated through studies of potent analogs and constrained cyclic peptides, provided the initial blueprint. mdpi.com

Scaffold Replacement: The imidazole ring of His⁶ was used as a central scaffold in the new non-peptide structure. mdpi.com

Side Chain Mimicry:

An acidic group (initially a carboxylic acid, later a more potent tetrazole) was positioned to mimic the negatively charged tyrosinate (Tyr⁴). mdpi.com

A butyl chain was added to the imidazole to represent the aliphatic side chain of Isoleucine (Ile⁵). mdpi.com

A biphenyl (B1667301) structure was attached to the scaffold to mimic the aromatic side chain of Phe⁸. mdpi.com

This rational approach led to the creation of molecules that could competitively bind to the AT1 receptor, blocking the effects of Ang II. guidetopharmacology.org Subsequent research has focused on modifying these non-peptide scaffolds to create "biased ligands." These are compounds that, upon binding to the AT1 receptor, selectively activate certain downstream signaling pathways (e.g., β-arrestin) while blocking others (e.g., G-protein signaling). nih.govnih.gov For example, structural modifications of the ARB olmesartan (B1677269) have led to the development of non-peptide biased ligands that can act as agonists for ERK1/2 activation while being inverse agonists for IP production. nih.govnih.govconsensus.app

Table 2: Mimicry of Angiotensin II Residues in Losartan

Angiotensin II Residue Function Corresponding Moiety in Losartan
Tyr⁴ Negative charge for binding Tetrazole group on biphenyl
Ile⁵ Hydrophobic interaction Butyl chain on imidazole
His⁶ Central scaffold Imidazole ring

Strategies for Enhancing Receptor Selectivity in Designed Ligands

Angiotensin II interacts with at least two major receptor subtypes, AT1 and AT2, which often mediate opposing physiological effects. nih.govnih.gov While Ang II and potent analogs like [Sar¹, Ile⁸]-Ang II bind to both receptors with high affinity, achieving selectivity for either AT1 or AT2 is a major goal in drug design to elicit specific therapeutic effects and minimize side effects. guidetopharmacology.org

Strategies to enhance receptor selectivity include:

Modifications at Position 6: Substituting the His⁶ residue has proven to be a particularly effective strategy for achieving AT2 selectivity. For instance, replacing His⁶ with 4-amino-Phe⁶ results in an analog with high selectivity for the AT2 receptor over the AT1 receptor. frontiersin.org

Electronic Tuning: The electronic properties of the aromatic ring at position 6 can be fine-tuned to control receptor selectivity. A strategy involving the control of aromatic-prolyl interactions has been presented. acs.org Analogs with electron-rich aromatic residues at position 6 tend to show higher selectivity for the AT2 receptor, whereas those with electron-deficient rings exhibit reduced AT2 selectivity. acs.org

Central Region Modifications: Changes to the central Tyr⁴-Ile⁵ region of the peptide can also lead to AT2-selective compounds. frontiersin.org A study using β-amino acid substitutions found that replacing Tyr⁴ or Ile⁵ with their β-amino acid counterparts resulted in analogs with approximately 1000-fold selectivity for the AT2 receptor. ahajournals.orgnih.gov

Non-Peptide Ligand Optimization: For non-peptide ligands, subtle structural changes can dramatically alter receptor selectivity. While many AT1 and AT2 ligands share a common biphenyl-tetrazole scaffold, the ligand-binding pockets of the two receptors are significantly different. nih.govosti.gov These differences can be exploited to design selective ligands. For example, stepwise simplification of a heterocyclic ring system led to the development of compound 21, the first selective non-peptide AT2 receptor agonist, which has a Ki of 0.4 nM for the AT2 receptor and over 10 µM for the AT1 receptor. acs.org

Table 3: Receptor Binding Affinities of Selected Angiotensin II Analogues

Compound Modification AT1 Affinity (IC₅₀ or Ki) AT2 Affinity (IC₅₀ or Ki) Selectivity Reference
Angiotensin II - High High Non-selective portlandpress.com
[Sar¹, Ile⁸]Ang II Sar¹ and Ile⁸ substitution High High Non-selective guidetopharmacology.org
β-Tyr⁴-Ang II β-amino acid at position 4 >10,000 nM ~10 nM ~1000-fold for AT2 ahajournals.org
β-Ile⁵-Ang II β-amino acid at position 5 >10,000 nM ~10 nM ~1000-fold for AT2 ahajournals.org

Cyclization Strategies for Conformation Locking and Activity Modulation

Linear peptides like this compound are highly flexible, adopting numerous conformations in solution. Cyclization is a powerful strategy to reduce this conformational freedom, "locking" the peptide into a more rigid structure that ideally mimics its bioactive conformation. mdpi.com This conformational constraint can lead to enhanced receptor affinity, improved selectivity, and increased stability against enzymatic degradation. mdpi.comunifesp.br

Various cyclization strategies have been applied to Angiotensin II analogs:

Lactam Bridges: Creating an amide (lactam) bond between the side chains of two amino acids is a common technique. N-terminal cyclization via a lactam bridge has been investigated to study AT1 receptor activation. nih.gov For example, cyclo(0-1a)[Asp⁰, endo-(Orn¹ᵃ)]-AngII showed high potency, demonstrating that N-terminal conformational constraints can modulate activity. nih.gov

Disulfide Bridges: Introducing cysteine or homocysteine residues at different positions allows for the formation of a disulfide bridge. Cyclic analogs of Ang II with disulfide bridges between positions 3 and 5, such as c[Cys³,⁵]-Ang II, have shown significant activity at Ang II receptors. acs.org

Thioacetalization: Cyclization between the side chains of residues 3 and 5 using thioacetalization has been shown to produce ligands with binding affinities at the AT2 receptor nearly equipotent to Ang II itself. nih.gov

Interestingly, the effect of cyclization can be highly dependent on the parent peptide. While cyclizing Ang II between positions 3 and 5 maintained high AT2 receptor affinity, applying the same cyclization to an already AT2-selective analog ([4-aminoPhe⁶]Ang II) resulted in a significant loss of potency. nih.govresearchgate.net This suggests that the two peptides, despite their similarities, may adopt different backbone conformations when binding to the AT2 receptor. nih.gov

Table 4: Effects of Cyclization on Angiotensin II Analogs

Analog Cyclization Type Target/Effect Reference
Cyclo(0-1a)[Asp⁰, endo-(Orn¹ᵃ)]-AngII N-terminal Lactam Bridge Higher potency at AT1 receptor nih.gov
c[Cys³,⁵]-Ang II Disulfide Bridge (positions 3-5) Significant activity at Ang II receptors acs.org

Incorporation of Turn Mimetics in Pseudopeptide Analogues

Secondary structures like β-turns and γ-turns are critical motifs that govern how a peptide folds and interacts with its receptor. diva-portal.org It has been suggested that Ang II adopts a turn conformation when interacting with its receptors. diva-portal.org A key strategy in peptidomimetic design is to replace these turn regions with non-peptidic scaffolds, known as "turn mimetics," to create more stable and potent pseudopeptides. nih.govacs.org

β-Turn Mimetics: These scaffolds are designed to mimic the 10-membered hydrogen-bonded ring of a natural β-turn. A benzodiazepine-based β-turn mimetic has been synthesized and incorporated into Ang II, replacing the Val³-Tyr⁴-Ile⁵-His⁶, Val³-Tyr⁴-Ile⁵, or Tyr⁴-Ile⁵ segments. acs.orgnih.govdiva-portal.org The resulting pseudopeptides exhibited high to moderate affinity for the AT2 receptor, with one analog also showing high affinity for the AT1 receptor. acs.orgnih.gov This demonstrates that a rigid, non-peptidic turn mimetic can successfully replace a significant portion of the peptide backbone while retaining receptor recognition. acs.org

γ-Turn Mimetics: These mimetics replicate the 7-membered ring of a γ-turn. Aromatic scaffolds, such as 1,3,5-trisubstituted benzene (B151609) rings, have been used as γ-turn mimetics in Ang II analogs. nih.govacs.orgresearchgate.net When used to replace the Val³-Tyr⁴-Ile⁵ region, these scaffolds produced pseudopeptides with nanomolar affinity for the AT2 receptor. nih.gov One such compound displayed full agonistic activity in an AT2 functional assay, confirming that these scaffolds can serve as effective γ-turn mimics. nih.govacs.org Other research has explored γ-turn mimetics to replace the 3-5 region, yielding analogs with AT1 receptor binding potency equipotent to Ang II. acs.org

The development of these pseudopeptides provides valuable insights into the bioactive conformation of Angiotensin II at its different receptors and offers a promising avenue for creating novel, highly selective therapeutic agents. acs.orgnih.gov

Table 5: Examples of Turn Mimetics in Angiotensin II Analogues

Turn Mimetic Type Scaffold Replaced Segment Resulting Activity/Affinity Reference
β-Turn Mimetic Benzodiazepine-based Tyr⁴-Ile⁵ High affinity for AT1 and AT2 receptors acs.orgnih.gov
γ-Turn Mimetic 1,3,5-Trisubstituted Benzene Val-Tyr-Ile Nanomolar affinity and agonism at AT2 receptor nih.govacs.org

Advanced Synthetic Methodologies for Angiotensin Ii Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques for Octapeptides

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the production of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe and other Angiotensin II analogues. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a commonly employed approach for the synthesis of such peptides. nih.govresearchgate.net

Optimization of Coupling and Deprotection Strategies

The success of SPPS is highly dependent on the efficiency of the coupling and deprotection steps. To ensure high purity and yield of the target octapeptide, optimization of these processes is critical.

Coupling Reagents: The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is facilitated by coupling reagents. A variety of reagents are available, each with its own advantages in terms of reaction speed and suppression of side reactions. For the synthesis of complex peptides like this compound, phosphonium (B103445) and aminium/uronium salts are frequently utilized. acs.org

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is known for its high coupling efficiency and is often used for sterically hindered amino acids. acs.org

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another common and effective coupling reagent.

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This reagent has shown excellent performance with reduced epimerization and high solubility in a range of solvents. acs.org

T3P® (Propylphosphonic Anhydride): This reagent has emerged as a viable alternative, offering compatibility with various "green" solvents. csic.es

The choice of coupling reagent and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can significantly impact the prevention of side reactions, such as racemization. acs.org The optimization of stoichiometric amounts of the amino acid, coupling reagent, and base (e.g., DIEA - N,N-diisopropylethylamine) is crucial for achieving high conversion yields. csic.es

Deprotection Strategies: The removal of the temporary N-terminal protecting group (Fmoc) is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netresearchgate.net However, this basic treatment can sometimes lead to side reactions, such as the formation of aspartimide, particularly at Asp-Gly or Asp-Ser sequences. researchgate.net To mitigate this, optimized deprotection conditions are employed. These can include the use of milder bases or the addition of additives to the deprotection solution. For instance, a cocktail of 40% piperidine and 2% formic acid in DMF is one such optimized solution. acs.org The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically performed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and thioanisole. nih.gov

Solution-Phase Synthesis Approaches for Peptide Analogues

While SPPS is dominant, solution-phase peptide synthesis (SPS) offers advantages, particularly for large-scale production and for the synthesis of complex or modified peptides. rsc.orgnih.gov In SPS, the peptide is synthesized in a homogenous solution, allowing for the purification of intermediates at each step. bachem.com

Two main strategies are employed in solution-phase synthesis:

Stepwise Synthesis: This involves the sequential addition of single amino acid residues to the growing peptide chain.

Convergent (Fragment) Synthesis: In this approach, smaller peptide fragments are synthesized and purified separately before being combined to form the final, longer peptide. nih.govacs.org This can be more efficient for long peptides as it allows for parallel synthesis of fragments. bachem.com

A novel convergent solution-phase strategy has been developed for the synthesis of a model cyclic octapeptide, which could be applicable to linear analogues like this compound. This method utilizes an isostearyl-mixed anhydride (B1165640) coupling and a silyl (B83357) ester-protecting group, which can be selectively cleaved. acs.org The use of quinolinium thioester salts also presents an alternative for amine capture strategy in peptide bond formation. nih.gov

Purification and Characterization Techniques for Synthetic Peptides

Following synthesis, the crude peptide must be purified to a high degree and its identity and purity confirmed.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like this compound. frontiersin.org The crude peptide is separated based on its hydrophobicity on a C18 or C4 column using a gradient of an organic solvent (like acetonitrile) in water, typically containing a small amount of TFA. frontiersin.orgunifesp.br

Characterization: The purified peptide is characterized using a combination of analytical techniques:

Analytical RP-HPLC: Used to determine the purity of the final product. unifesp.br

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are used to confirm the molecular weight of the peptide. ahajournals.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. ahajournals.org

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide, confirming that the correct ratios of amino acids are present. pnas.orgresearchgate.net

Below is a table summarizing typical characterization data for an Angiotensin II analogue.

Characterization TechniqueExpected Result for this compound
Analytical RP-HPLC A single major peak indicating high purity (>95%)
Mass Spectrometry (MS) Molecular Weight (Monoisotopic): ~1030.58 Da
Amino Acid Analysis Correct molar ratios of Sar, Arg, Val, Tyr, Ile, His, Pro, Phe

Stereochemical Considerations in Peptide Synthesis

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as changes in chirality can dramatically alter the biological activity of the peptide. mdpi.comresearchgate.net

Epimerization and Racemization: Epimerization, the change in configuration at a single chiral center, is a significant side reaction in peptide synthesis. mdpi.comresearchgate.net This is particularly a risk for the activated amino acid during the coupling step. Several factors can influence the rate of epimerization, including the nature of the amino acid, the coupling reagent, the solvent, and the temperature. u-tokyo.ac.jp For instance, sterically hindered amino acids like Valine and Isoleucine can be more prone to epimerization in polar solvents. u-tokyo.ac.jp

To minimize racemization, several strategies are employed:

Choice of Coupling Reagent: Reagents like COMU are designed to reduce epimerization. acs.org

Use of Additives: Additives such as HOBt and OxymaPure can suppress racemization by forming less reactive intermediates. acs.org

Control of Reaction Conditions: Lowering the reaction temperature and carefully selecting the solvent can help to minimize epimerization. u-tokyo.ac.jp Chloroform-trifluoroethanol mixtures have been shown to dissolve peptides while suppressing epimerization. u-tokyo.ac.jp

Urethane-Protected Amino Acids: The use of N-alkoxycarbonyl (urethane) protecting groups like Fmoc or Boc significantly reduces the risk of racemization of the activated amino acid.

The stereochemical purity of the final peptide can be assessed using techniques such as chiral gas chromatography or by comparing the synthesized peptide with an authentic standard via HPLC. nih.gov

Computational Chemistry and Molecular Modeling in Angiotensin Ii Analogue Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cumhuriyet.edu.tr In the context of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe and other angiotensin II analogues, docking simulations are crucial for understanding their binding modes within the active sites of the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. nih.govmdpi.com

These simulations have been instrumental in identifying key amino acid residues within the receptors that form critical interactions with the ligand. For instance, studies have highlighted the importance of interactions between the ligand and residues such as Tyr35, Trp84, Arg167, and Lys199 in the AT1 receptor. ias.ac.in Docking studies have revealed that the C-terminus of Angiotensin II and its analogues penetrates deep into the receptor's ligand-binding pocket. ias.ac.in The binding of this compound is predicted to involve a network of hydrogen bonds, hydrophobic interactions, and ionic bridges that stabilize the ligand-receptor complex, leading to its superagonist activity. nih.govmdpi.com The insights gained from these simulations are in good agreement with experimental findings and provide a structural basis for the observed biological activity. nih.gov

ReceptorKey Interacting ResiduesPredicted Interaction TypesReference
AT1 ReceptorTyr35, Trp84, Arg167, Lys199, Asp279, Asp297Hydrogen Bonds, Hydrophobic Interactions, Ionic Bridges, Cation-π Interactions nih.govias.ac.inresearchgate.net
AT2 ReceptorGeneral binding modes explored with pseudopeptide analoguesIonic Bridges, Hydrophobic Interactions nih.gov
Table 1: Summary of Molecular Docking Findings for Angiotensin II Analogues.

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the receptor over time. nih.gov MD simulations have been extensively used to study the conformational landscape of this compound and other Angiotensin II analogues in different environments, such as in solution or when bound to a receptor. nih.govresearchgate.net

These simulations have shown that peptides like this compound can adopt a folded conformation in certain solvents, which may be relevant to its biologically active shape. dokumen.pub When bound to the AT1 receptor, MD simulations can reveal how the peptide induces and stabilizes the active conformation of the receptor, leading to downstream signaling. Furthermore, MD simulations are crucial for refining the docked poses of ligands and for calculating binding free energies, providing a more accurate assessment of ligand affinity. researchgate.net The technique allows for the observation of subtle conformational adjustments that are critical for receptor activation and signaling. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. acs.org For Angiotensin II analogues, QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for AT1 receptor antagonism. nih.govbenthamdirect.com

These models help in identifying the key physicochemical properties, such as steric, electrostatic, and hydrophobic fields, that influence the biological activity of the compounds. acs.org For instance, a 3D-QSAR model might reveal that a bulky, hydrophobic group at a specific position of the peptide is crucial for high-affinity binding, while a hydrogen bond donor at another position is detrimental. researchgate.net Although many published studies focus on non-peptide antagonists, the principles and methodologies are applicable to peptide analogues like this compound to understand its superagonist properties and to design new peptide-based ligands with desired activities. nih.gov

QSAR/3D-QSAR MethodKey Findings for Angiotensin Receptor LigandsStatistical Significance (Example r² values)Reference
CoMFAIdentified steric and electrostatic fields crucial for AT1 antagonist activity.r² = 0.926 benthamdirect.com
CoMSIAProvided insights into hydrophobic, hydrogen bond donor, and acceptor fields.r² = 0.969 benthamdirect.com
Receptor Surface Analysis (RSA)Developed a hypothetical receptor surface model for AT1 antagonists.r² = 0.893 benthamdirect.comacs.org
Table 2: Overview of QSAR/3D-QSAR Studies on Angiotensin Receptor Ligands.

Homology Modeling of Angiotensin Receptors for Ligand Design

Before the experimental determination of the crystal structures of the AT1 and AT2 receptors, homology modeling was a critical tool for obtaining their 3D structures. nih.govnih.gov This technique involves building a model of a target protein based on the known structure of a related homologous protein. researchgate.net For the G protein-coupled angiotensin receptors, early models were often based on the structure of rhodopsin or other chemokine receptors. researchgate.netresearchgate.net

These homology models, despite their limitations, provided the first structural insights into the ligand-binding pocket of the angiotensin receptors and were instrumental in guiding the design of new ligands. nih.gov Docking studies performed on these models helped to rationalize the structure-activity relationships of existing ligands and to propose modifications for improving their affinity and selectivity. nih.gov The subsequent publication of the crystal structures of the AT1 receptor has allowed for a comparison and refinement of these early homology models. researchgate.netnih.gov

In Silico Screening and Virtual Ligand Discovery Methodologies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the angiotensin receptors. nih.gov This methodology has become an integral part of the early stages of drug discovery, as it can significantly reduce the time and cost associated with experimental screening. nih.gov

Virtual screening approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods use the knowledge of known active compounds to identify new ones with similar properties. Structure-based methods, on the other hand, rely on the 3D structure of the target receptor to dock and score potential ligands from a database. ahajournals.org Both approaches have been successfully applied to the discovery of novel angiotensin receptor blockers (ARBs) and modulators of related enzymes like Angiotensin-Converting Enzyme (ACE). nih.govfrontiersin.org These computational strategies have the potential to identify novel scaffolds that can be further optimized into potent and selective drug candidates. nih.gov

Advanced Research Applications and Methodologies Involving Sar Arg Val Tyr Ile His Pro Phe

Use in Studying Peptide-Protein Interactions beyond Primary Receptors

While the primary receptors for Ang II are the AT1 and AT2 receptors, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe has been instrumental in exploring interactions with other proteins. nih.govpsu.edu Its stability and high affinity make it an effective ligand in studies aimed at identifying and characterizing novel binding sites and interacting partners within the complex RAS. diva-portal.orgunc.edu

Research has utilized this peptide to investigate potential allosteric modulation of receptor function. For instance, studies have explored how the binding of this compound and similar analogs might be influenced by other molecules or by the mechanical state of the cell membrane, suggesting that its interactions are not limited to simple receptor occupancy. nih.gov Furthermore, the investigation of its binding to non-classical angiotensin receptors or other proteins has opened new avenues for understanding the broader physiological roles of angiotensin peptides. nih.gov

Application in Cellular Signaling Pathway Elucidation

This compound, often referred to as a "superagonist," potently activates the AT1 receptor, leading to the initiation of a cascade of intracellular signaling events. nih.govmdpi.com Researchers leverage this potent activity to dissect the intricate signaling pathways downstream of AT1 receptor activation. By stimulating cells with this stable analog, scientists can reliably induce and study various cellular responses, including the activation of G proteins, production of second messengers like inositol (B14025) phosphates, and the phosphorylation of key signaling proteins such as ERK1/2. nih.gov

The use of this compound has been crucial in understanding the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another, even when acting on the same receptor. nih.govnih.gov By comparing the signaling profiles induced by this compound with those of other Ang II analogs, researchers can gain insights into how subtle changes in ligand structure can translate into distinct cellular outcomes. nih.govnih.gov This has significant implications for the development of more specific and effective drugs targeting the RAS.

Role in the Development of Research Tools for RAS Investigations

The unique properties of this compound have made it a cornerstone in the development of sophisticated research tools for probing the renin-angiotensin system. diva-portal.orgnih.gov Its high affinity and stability have led to its use as a template for designing other valuable pharmacological probes, including antagonists and radiolabeled ligands. diva-portal.orgmdpi.com

For example, by modifying the structure of this compound, scientists have created potent and selective antagonists for the angiotensin receptors. mdpi.comnih.gov These antagonists are indispensable for differentiating between receptor subtypes and for studying the physiological consequences of blocking specific RAS pathways. Furthermore, the development of radiolabeled versions of this peptide and its derivatives has been essential for receptor binding assays and for visualizing the distribution of angiotensin receptors in tissues. nih.govnih.gov

Use in Studying Endogenous Peptide Processing and Metabolism

The resistance of this compound to degradation by aminopeptidases, a key feature conferred by the N-terminal sarcosine (B1681465) residue, provides a stable baseline against which the metabolism of endogenous peptides like Angiotensin II can be studied. diva-portal.orgmdpi.com By comparing the fate of the synthetic analog with that of its natural counterpart in various biological preparations, researchers can identify and characterize the enzymes responsible for the breakdown of Ang II. jpp.krakow.pl

This approach has been instrumental in understanding the metabolic pathways that regulate the levels of active angiotensin peptides in different tissues. jpp.krakow.pl For instance, studies have used this and other modified peptides to investigate the activity of enzymes like angiotensin-converting enzyme (ACE) and aminopeptidases in both physiological and pathological conditions. mdpi.com This knowledge is critical for understanding how the RAS is regulated and how its dysregulation contributes to diseases like hypertension and cardiovascular disease.

Radioligand Binding Assays in Receptor Characterization

Radiolabeled forms of this compound and its analogs are widely used in radioligand binding assays to characterize angiotensin receptors. nih.govnih.govahajournals.org These assays are fundamental for determining the affinity and density of receptors in various tissues and cell types. The high specificity and affinity of these radioligands allow for precise quantification of receptor binding, providing valuable data on receptor pharmacology. ahajournals.org

Future Directions and Emerging Research Avenues for Angiotensin Ii Superagonists

Investigation of Biased Agonism in Angiotensin Receptor Signaling

The concept of biased agonism has revolutionized G protein-coupled receptor (GPCR) pharmacology. It posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. The AT1 receptor, classically known to signal through Gq proteins, can also activate G protein-independent pathways mediated by β-arrestins. nih.govnih.gov These distinct pathways can lead to different, sometimes opposing, physiological outcomes. For example, Gq activation leads to vasoconstriction, while β-arrestin signaling can promote cardioprotective effects. nih.govembopress.org

Angiotensin II itself is a balanced agonist, activating both Gq and β-arrestin pathways. embopress.org However, synthetic peptide analogs can act as biased agonists. A notable example is [Sar1, Ile4, Ile8]Ang II (SII-Ang II), which preferentially activates the β-arrestin pathway without stimulating Gq-dependent signaling. nih.gov This has paved the way for the development of therapeutically promising β-arrestin-biased AT1R agonists, such as TRV027, which have shown potential in treating acute heart failure by simultaneously blocking Gq-mediated vasoconstriction and promoting β-arrestin-mediated cardiac performance. nih.gov

The superagonist Sar-Arg-Val-Tyr-Ile-His-Pro-Phe ([Sar1]-Ang II) has been crucial in these studies. A recent cryo-electron microscopy structure of the human AT1R in complex with [Sar1]-Ang II and the Gq protein has provided unprecedented insight into the molecular basis of balanced agonism. embopress.org The structure reveals how the peptide's C-terminal phenylalanine adopts a specific conformation stabilized by Gq coupling, which is critical for Gq activation. embopress.org

Future research in this area will focus on:

Structure-Based Design of Biased Agonists: Using structural insights from complexes like AT1R-[Sar1]-Ang II-Gq to rationally design new peptides with tailored signaling profiles (e.g., highly β-arrestin-biased or Gq-biased).

Elucidating Downstream Pathways: Investigating the full range of cellular responses mediated by β-arrestin versus G-protein activation to better understand the therapeutic potential and possible side effects of biased agonists.

Therapeutic Applications: Exploring the use of AT1R-biased agonists in a wider range of diseases, including hypertension and kidney disease, where selective pathway modulation could offer advantages over traditional receptor blockers. ahajournals.org

Integration with Multi-omics Approaches in Systems Biology Research

The complexity of the renin-angiotensin system and its role in multifaceted diseases like hypertension and myocardial infarction necessitates a systems-level understanding. nih.govnih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the intricate molecular networks governed by angiotensin signaling. oup.com

By combining genome-wide association studies (GWAS) with kidney multi-omics data, researchers have been able to provide strong genetic support for the role of the intra-renal RAS in blood pressure regulation. nih.gov Such studies can identify novel genes and pathways influenced by RAS activation and pinpoint potential new therapeutic targets. For example, deep learning models are being employed to mine biomedical literature to enhance gene function annotation within the RAS, potentially uncovering dual roles for known proteins and identifying new protein interactions. physiology.org

The use of Ang II superagonists like this compound in cellular or animal models can provide a robust and sustained stimulus for these multi-omics studies. By perturbing the system with a potent agonist, researchers can generate a clearer signal across different omic layers, facilitating the identification of key downstream effectors and biomarkers.

Future directions include:

Condition-Specific Network Modeling: Integrating multi-omics data from tissues stimulated with Ang II analogs to build dynamic models of signaling networks in health and disease. oup.com

Biomarker Discovery: Using proteomic and metabolomic profiles from RAS-stimulated systems to identify novel biomarkers for diagnosing cardiovascular diseases and monitoring therapeutic responses. nih.gov

Personalized Medicine: Linking genetic variations in the RAS pathway, identified through genomics, to individual responses to Ang II and its antagonists, paving the way for personalized therapeutic strategies. nih.gov

Development of Advanced Imaging Probes based on Peptide Analogues

Non-invasive molecular imaging of angiotensin receptor expression and activity in vivo is a promising frontier for both diagnostics and research. Developing imaging probes based on peptide analogs of Angiotensin II allows for the visualization and quantification of receptor upregulation in various pathological conditions, such as myocardial infarction and cancer. nih.govmdpi.com

Researchers have successfully developed such probes by labeling Ang II peptide analogs with fluorescent tracers or radionuclides. For instance, a fluoresceinated angiotensin peptide analog (APA) with high affinity for both AT1 and AT2 receptors has been used for optical imaging to map receptor upregulation in the remodeling myocardium after a heart attack. nih.gov Similarly, Ang II peptide analogs have been conjugated to chelating agents like DOTA and radiolabeled with Gallium-68 (68Ga) or Lutetium-177 (177Lu) for PET imaging. mdpi.com These radiolabeled peptides have shown potential for imaging AT1 receptor-overexpressing breast cancer. mdpi.com

The properties of superagonists—high affinity and receptor stability—make them excellent scaffolds for designing these imaging agents. The goal is to create probes with high target uptake and rapid clearance from non-target tissues to ensure high-quality images.

Emerging research avenues include:

Theranostic Probes: Developing peptide analogs labeled with isotopes suitable for both imaging (e.g., 68Ga) and therapy (e.g., 177Lu), allowing for simultaneous diagnosis and targeted radiotherapy of receptor-expressing tumors. mdpi.com

Intracellular Receptor Imaging: Designing cell-permeant, photo-activatable ("caged") Ang II analogs to probe the function of the recently discovered intracellular and nuclear angiotensin receptors with high spatial and temporal precision. nih.gov

Multi-Receptor Imaging: Creating a portfolio of probes based on different peptide backbones to selectively image AT1, AT2, and novel angiotensin receptor subtypes to better understand their relative contributions to disease processes. scholaris.ca

Potential for Rational Design of Modulators for Related Peptidergic Systems

The principles and methodologies applied to the study of the angiotensin system can be extended to other peptidergic systems, which are also crucial for physiological regulation and represent major drug targets. The rational design of peptidomimetics—compounds that mimic the structure and/or function of a parent peptide but have improved pharmacological properties—is a key strategy in modern drug discovery. uit.nodiva-portal.org

The journey from the peptide hormone Angiotensin II to the discovery of non-peptide, orally active AT1 receptor blockers like Losartan (B1675146) is a landmark success story in rational drug design. mdpi.com This process involved extensive structure-activity relationship (SAR) studies, conformational analysis of peptides like [Sar1]Ang II, and the development of pharmacophore models that guided the synthesis of non-peptide mimics. mdpi.comvu.edu.au

The insights gained from designing Ang II analogs and modulators can inform the development of drugs targeting other G protein-coupled receptors. For example, the structural understanding of how peptide ligands interact with their receptors is transferable to the design of antagonists for chemokine receptors like CXCR4, which are involved in inflammation and cancer. uit.no The exploitation of 3D protein-peptide complex structures is a powerful approach for rationally designing modulators that can either inhibit or stabilize protein-protein interactions. elsevierpure.com

Future opportunities in this domain involve:

Cross-System Pharmacophore Modeling: Applying the structural and conformational insights from Ang II superagonists to build predictive models for ligand binding to other peptidergic receptors.

Scaffold Hopping and Peptidomimetic Synthesis: Using the Ang II antagonist scaffold as a starting point for creating libraries of compounds aimed at other peptide receptors.

Allosteric Modulator Design: Moving beyond competitive antagonists to design allosteric modulators that bind to sites distinct from the endogenous ligand binding pocket, offering a more nuanced way to regulate receptor function in other peptidergic systems. frontiersin.org

Q & A

Q. How to manage contradictory findings between in vitro and in vivo bioactivity data?

  • Methodological Answer : Replicate experiments across multiple cell lines (primary vs. immortalized) and animal models. Assess bioavailability factors (e.g., plasma protein binding, enzymatic degradation) using LC-MS/MS pharmacokinetic profiling .

Data Analysis and Reporting

Q. What statistical methods are appropriate for dose-response studies with high variability?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) with bootstrapping to estimate confidence intervals. Apply Grubbs’ test to identify outliers and mixed-effects models to account for batch variability .

Q. How to document methodology for computational modeling of peptide-receptor interactions?

  • Methodological Answer : Report force field parameters, solvent models, and simulation time scales in alignment with MD simulation reporting standards (e.g., TEMPO). Validate models against experimental mutagenesis data and deposit trajectories in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.